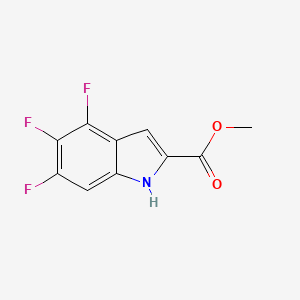

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Mécanisme D'action

Target of Action

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including methyl 4,5,6-trifluoro-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. These compounds have been shown to effectively inhibit the strand transfer of HIV-1 integrase, demonstrating significant binding interactions with the enzyme's active site. For instance, structural optimizations have led to derivatives with improved inhibitory effects, with IC50 values as low as 0.13 μM . The presence of trifluoromethyl groups enhances the lipophilicity and binding affinity of these compounds, making them promising candidates for further development as antiviral agents.

1.2 Anticancer Properties

Indole derivatives are known for their anticancer activities. This compound has been investigated for its ability to induce apoptosis in various cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's potency against tumor cells by modulating signaling pathways associated with cell growth and survival .

Material Science

2.1 Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block for creating functional polymers and coatings with specific properties such as hydrophobicity and thermal stability. Research indicates that incorporating trifluoromethyl groups can significantly enhance the performance characteristics of these materials .

Agrochemical Applications

3.1 Pesticide Development

Fluorinated compounds are often more potent than their non-fluorinated counterparts in agrochemical applications. The introduction of this compound into pesticide formulations has shown promise in improving efficacy against pests while potentially reducing the required dosage . This can lead to more environmentally friendly agricultural practices by minimizing chemical runoff and residue.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the indole ring. This positioning can significantly influence the compound’s electronic properties, reactivity, and biological activity compared to other fluorinated indole derivatives .

Activité Biologique

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antiviral Properties : The compound exhibits inhibitory effects against viruses, particularly HIV.

- Anticancer Activity : It shows potential as an anticancer agent by affecting cancer cell proliferation.

- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes. This interaction modulates several biochemical pathways leading to therapeutic effects.

Key Biochemical Pathways Affected

- HIV Integrase Inhibition : The compound has been shown to inhibit the strand transfer of HIV-1 integrase. Structural modifications have improved its efficacy significantly.

- Cell Cycle Regulation : Indole derivatives can influence cell cycle progression in cancer cells, leading to apoptosis.

- Inflammatory Pathways : The compound may also affect inflammatory responses through modulation of cytokine release.

Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV integrase with IC50 values ranging from 0.13 μM to 47.44 μM. This compound was part of a series that showed enhanced activity with structural optimizations at the C3 position of the indole core .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Parent Compound | N/A | Baseline activity |

| Optimized Derivative | 0.13 | Significant integrase inhibition |

Anticancer Activity

Research indicates that this compound can inhibit cancer cell lines such as MDA-MB453 and MCF-7. The compound's structure allows it to interfere with cancer signaling pathways.

| Cell Line | IC50 (μM) | Description |

|---|---|---|

| MDA-MB453 | 29.1 | Moderate inhibition |

| MCF-7 | 15.3 | Enhanced anticancer effect |

Case Studies

- Study on HIV Integrase Inhibition :

- Anticancer Evaluation :

Propriétés

IUPAC Name |

methyl 4,5,6-trifluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)9(13)8(4)12/h2-3,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYFICBERMBIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C=C2N1)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.